4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Catalog No.
S11841772
CAS No.
M.F
C27H25N3O4
M. Wt
455.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-h...

Product Name

4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C27H25N3O4/c31-15-7-14-30-26(19-10-6-11-20(16-19)34-17-18-8-2-1-3-9-18)23-24(28-29-25(23)27(30)33)21-12-4-5-13-22(21)32/h1-6,8-13,16,26,31-32H,7,14-15,17H2,(H,28,29)

InChI Key

SOASHBZWUBXFGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C(=O)N3CCCO)NN=C4C5=CC=CC=C5O

The compound 4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule belonging to the class of pyrrolopyrazoles. Its structure features multiple aromatic rings and functional groups, including benzyloxy, hydroxy, and propyl moieties. This intricate arrangement suggests potential for diverse biological activities and applications in medicinal chemistry.

The chemical behavior of this compound can be analyzed through various reactions typical of its structural components. Key reactions include:

  • Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, particularly when reacted with strong nucleophiles.
  • Condensation Reactions: The presence of hydroxyl groups allows for condensation reactions, potentially forming larger molecular structures or linking to other compounds.
  • Cyclization: The dihydropyrrolo structure may participate in cyclization reactions under certain conditions, leading to the formation of more complex cyclic compounds.

These reactions enable the modification of the compound for enhanced biological activity or improved pharmacokinetic properties.

Research indicates that compounds similar to 4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit significant biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation in various lines, including breast and prostate cancer cells.
  • Tubulin Inhibition: Some related compounds have been shown to bind to the colchicine site on tubulin, interfering with microtubule dynamics and thereby exerting cytotoxic effects on cancer cells .
  • Antioxidant Properties: The hydroxyl groups may contribute to antioxidant activity, providing protective effects against oxidative stress.

The synthesis of 4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step processes:

  • Formation of the Pyrazole Core: Starting materials such as phenylhydrazine react with appropriate carbonyl compounds to form pyrazole intermediates.
  • Cyclization and Functionalization: The pyrazole can be cyclized further in the presence of suitable reagents (e.g., phosphorus oxychloride) to yield the desired pyrrolopyrazole structure.
  • Final Modifications: Introduction of benzyloxy and hydroxy groups can be achieved through nucleophilic substitution or other functional group transformations.

Each step requires careful optimization of conditions to maximize yield and purity.

The compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer agents due to its observed biological activities.
  • Chemical Probes: For studying tubulin dynamics and cellular processes involving microtubules.
  • Antioxidant Formulations: Potentially useful in formulations aimed at reducing oxidative damage.

Interaction studies involving this compound focus on its binding affinity with various biological targets. Notable interactions include:

  • Binding to Tubulin: Studies using molecular docking simulations indicate that it may effectively bind to the colchicine site on tubulin, which is crucial for its anticancer activity .
  • Enzyme Inhibition: Investigations into its effects on enzymes involved in cancer metabolism could reveal additional therapeutic mechanisms.

Several compounds share structural similarities with 4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, including:

  • 1-(3-Benzyloxyphenyl)-3-methyl-5-pyrazolone
    • Similarities: Contains a benzyloxy group and exhibits anticancer properties.
    • Unique Aspect: Different core structure leading to distinct biological activities.
  • 3-Hydroxy-1-benzoylpyrazole
    • Similarities: Shares the pyrazole core and hydroxy functionalities.
    • Unique Aspect: Primarily studied for its anti-inflammatory effects.
  • 4-Amino-1-benzoylpyrazole
    • Similarities: Contains a benzoyl group and exhibits some anticancer properties.
    • Unique Aspect: Focuses more on enzyme inhibition rather than tubulin interaction.

These comparisons highlight the unique structural features and potential applications of the target compound within medicinal chemistry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

455.18450629 g/mol

Monoisotopic Mass

455.18450629 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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